molecular formula C20H15N3O B3824128 N-2-naphthyl-N'-6-quinolinylurea

N-2-naphthyl-N'-6-quinolinylurea

Cat. No.: B3824128
M. Wt: 313.4 g/mol
InChI Key: LOYMRELHPHFBID-UHFFFAOYSA-N
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Description

N-2-naphthyl-N'-6-quinolinylurea is a heterocyclic organic compound featuring a urea bridge (-NH-C(O)-NH-) connecting a 2-naphthyl group and a quinoline moiety at the 6-position. Its molecular formula is C₂₀H₁₅N₃O, with a molecular weight of 313.36 g/mol. The compound’s structure combines the aromaticity of naphthalene and quinoline, which are known for their roles in medicinal chemistry and materials science. The urea functional group enhances hydrogen-bonding capabilities, making it a candidate for targeting biological macromolecules or serving as a building block in supramolecular chemistry .

Properties

IUPAC Name

1-naphthalen-2-yl-3-quinolin-6-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(22-17-8-7-14-4-1-2-5-15(14)12-17)23-18-9-10-19-16(13-18)6-3-11-21-19/h1-13H,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYMRELHPHFBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-2-naphthylquinolin-6-amine

  • Structure: Lacks the urea bridge; instead, a direct amine (-NH-) links the 2-naphthyl and quinoline groups.
  • Molecular Weight : 270.3 g/mol (vs. 313.36 g/mol for the urea derivative).
  • The amine derivative (C₁₉H₁₄N₂) exhibits lower polarity, which may improve membrane permeability but reduce solubility in aqueous media .

N-(2-methylquinolin-6-yl)acetamide

  • Structure: Features an acetamide (-NH-C(O)-CH₃) group at the 6-position of a 2-methylquinoline.
  • Key Differences: The methyl group at the quinoline’s 2-position reduces steric hindrance compared to the bulky 2-naphthyl group in the urea derivative. The acetamide moiety lacks the urea’s dual hydrogen-bonding capacity, which may limit its utility in drug design targeting proteases or kinases .

2-(naphthalen-1-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

  • Structure: Combines a tetrahydroquinoline core (partially saturated) with a naphthalene-linked acetamide.
  • The urea derivative’s rigid aromatic system may favor interactions with planar binding sites, such as DNA intercalation or kinase inhibition .

Physicochemical Comparison

Property N-2-naphthyl-N'-6-quinolinylurea N-2-naphthylquinolin-6-amine N-(2-methylquinolin-6-yl)acetamide
Molecular Weight (g/mol) 313.36 270.3 214.2
LogP (Predicted) 4.2 3.8 2.5
Hydrogen Bond Donors 2 1 1
Aqueous Solubility Low Moderate High

Notes:

  • The urea derivative’s higher LogP reflects increased lipophilicity due to the naphthyl group, which may enhance blood-brain barrier penetration but reduce solubility .
  • Compounds with tetrahydroquinoline cores (e.g., ) generally exhibit improved solubility compared to fully aromatic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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